

trans-3-(3-Pyridyl)acrylic acid bifunctional ligand coordination

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Compound Focus: trans-3-(3-Pyridyl)acrylic acid

CAS No.: 19337-97-4

Cat. No.: S1533719

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Chemical Profile and Core Applications

Table 1: Fundamental Properties of trans-3-(3-Pyridyl)acrylic acid [1]

Property	Description
CAS Number	19337-97-4
IUPAC Name	(2E)-3-(3-Pyridin-3-yl)prop-2-enoic acid
Molecular Formula	C8H7NO2
Assay	≥99%
Physical Form	Solid
Melting Point	232-235 °C (dec.)
SMILES	<chem>O=C(O)/C=C/C1=CN=CC=C1</chem>
Key Feature	Bifunctional ligand with hard (carboxylate) and soft (pyridyl) coordination sites

This ligand's primary application is in materials science for constructing coordination polymers and MOFs [2] [3]. Its **carboxylic acid group** preferentially binds to **hard Lewis acidic metal cations** (e.g., lanthanides like Nd^{3+}), while its **pyridyl nitrogen** favors coordination to **softer metal cations** (e.g., transition metals like Cu^{2+}) [2] [3]. This property is strategically used to create stable **heterometallic frameworks** [2]. Furthermore, it serves as a key **pharmaceutical intermediate**, most notably as the "cap group" in the histone deacetylase inhibitor (HDACi) drug **Chidamide**, used to treat peripheral T-cell lymphoma [4].

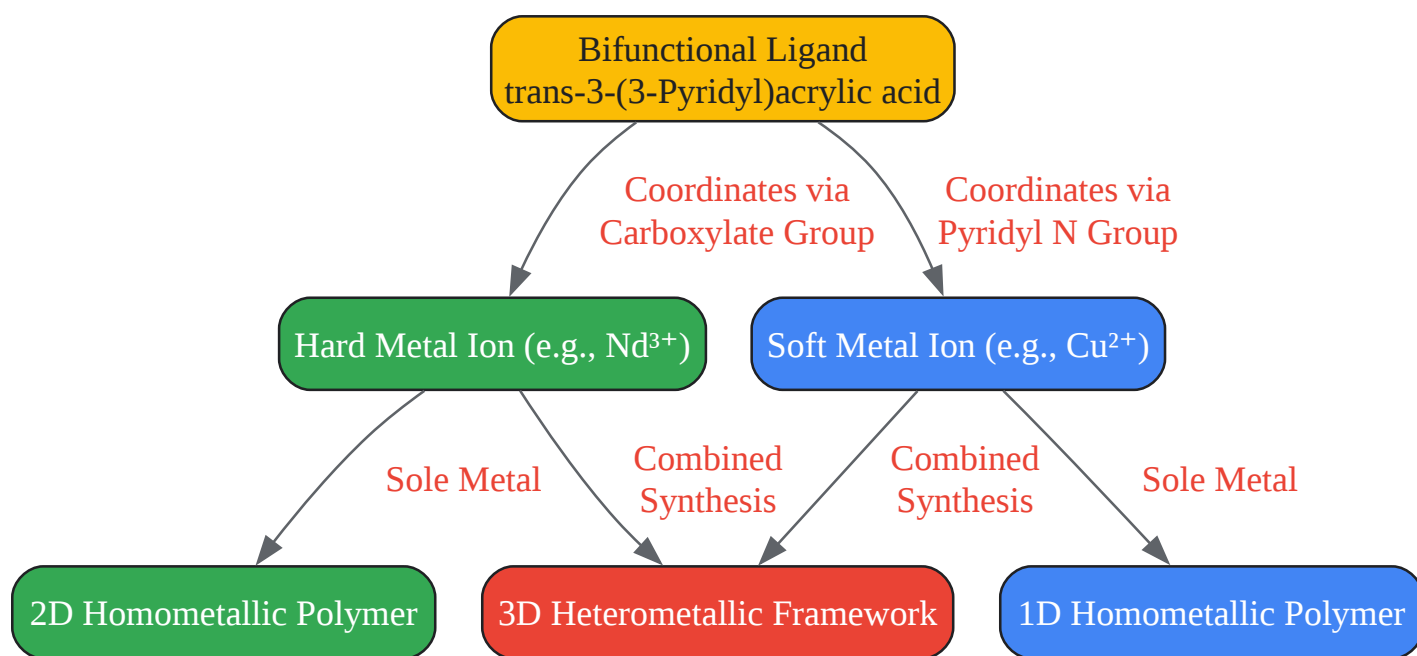
Coordination Chemistry and Framework Design

The ligand's utility stems from its divergent coordination preferences, allowing for the rational design of structures with varying dimensionalities and metal compositions.

Table 2: Documented Coordination Polymers with trans-3-(3-Pyridyl)acrylic acid [2] [3]

Material Designation	Metal Centers	Coordination Preference	Resulting Polymer Dimensionality	Key Features
1: $[\text{Cu}_3(\text{C}_8\text{H}_6\text{NO}_2)_6\text{Nd}_2(\text{NO}_3)_6]$	Cu^{2+} (soft), Nd^{3+} (hard)	Pyridyl $\rightarrow \text{Cu}^{2+}$; Carboxylate \rightarrow Nd^{3+}	3D	Heterometallic, stable topology, luminescence properties
2: $[\text{Nd}(\text{C}_8\text{H}_6\text{NO}_2)_3\text{H}_2\text{O}]$	Nd^{3+} (hard)	Carboxylate \rightarrow Nd^{3+}	2D	Homometallic
3: $[\text{Cu}(\text{C}_8\text{H}_6\text{NO}_2)_2]\cdot\text{H}_2\text{O}$	Cu^{2+} (soft)	Pyridyl $\rightarrow \text{Cu}^{2+}$	1D	Homometallic

The conceptual process for designing these frameworks, based on the principle of Hard-Soft Acid-Base (HSAB) theory, can be visualized as follows:



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Diagram 1: Rational design of coordination polymers using the bifunctional ligand.

Protocol 1: Synthesis of trans-3-(3-Pyridyl)acrylic Acid

Traditional synthesis routes (e.g., Knoevenagel condensation) face challenges like using hazardous solvents (pyridine), requiring chromatographic purification, and generating phosphorus waste [4]. The following one-pot, chromatography-free protocol is a more sustainable and efficient alternative [4].

Workflow Overview:



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Diagram 2: Streamlined one-pot synthesis workflow. Detailed Experimental Procedure:

Reagents:

- 3-Pyridinecarboxaldehyde (1)
- tert-Butyl acetate (TBA)
- Lithium diisopropylamide (LDA, 2.0 M in THF)
- Tetrahydrofuran (THF, anhydrous)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, conc.)
- Deionized water

Equipment:

- 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnels.
- Syringe pumps for controlled reagent addition.
- Cooling bath (acetone/dry ice or equivalent for maintaining -78 °C).
- Heating mantle or oil bath.
- Vacuum filtration setup.
- pH paper or meter.

Step-by-Step Protocol:

- **Aldol Addition (Formation of β -hydroxy ester 2):**

- Set up the 3-neck flask with the funnels and cool it to -78 °C in the cooling bath.
- Charge the flask with a pre-cooled LDA-THF solution (2.2 equiv LDA).
- Simultaneously add, via separate addition funnels over the same period (t_{add}):
 - A 0.5 M solution of TBA (1.1 equiv) in THF.
 - A 1.0 M solution of 3-pyridinecarboxaldehyde (1.0 equiv) in THF.
- After addition, stir the reaction mixture for an additional 30 minutes at -78 °C.
- Quench the reaction by carefully adding a saturated aqueous NH_4Cl solution.

- **Hydrolysis (Formation of β -hydroxy acid 3):**

- Directly to the quenched reaction mixture from Step 1, add an aqueous NaOH solution (2.0 M, 2.2 equiv).
- Warm the mixture to room temperature and stir vigorously for 2 hours to complete the hydrolysis of the tert-butyl ester.
- Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with diethyl ether to remove neutral organic impurities.
- Retain the **aqueous phase** containing the sodium salt of the β -hydroxy acid.

- **Dehydration and Isolation (Formation of product 4):**

- Acidify the retained aqueous phase to pH ~2.0 using concentrated HCl.

- Heat the acidified mixture at 60 °C for 1-2 hours to facilitate dehydration.
 - Cool the reaction mixture to room temperature, then further to 0-5 °C in an ice bath. The pure product will precipitate as a solid.
 - Collect the solid by vacuum filtration and wash thoroughly with cold water.
 - Dry the product under reduced pressure to obtain **trans-3-(3-Pyridyl)acrylic acid** as a solid.
- Overall yield: ~84%. [4]**

Notes:

- This protocol is designed to be a one-pot process; intermediates **2** and **3** do not require isolation or chromatographic purification [4].
- For enhanced scalability and robustness, the aldol addition step (Step 1) can be adapted for continuous flow reactors [4].

Protocol 2: Hydrothermal Synthesis of a Heterometallic Cu/Nd Framework

This protocol outlines the synthesis of the heterometallic framework $[\text{Cu}_3(\text{C}_8\text{H}_6\text{NO}_2)_6\text{Nd}_2(\text{NO}_3)_6]$ (Material 1 in Table 2), which exhibits a 3D topology and luminescence properties [2] [3].

Reagents:

- **trans-3-(3-Pyridyl)acrylic acid** (ligand)
- Neodymium(III) nitrate hexahydrate ($\text{Nd}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- Deionized water

Equipment:

- Teflon-lined stainless steel autoclave (e.g., 23 mL capacity).
- Programmable oven.
- Vacuum filtration setup.
- Desiccator.

Step-by-Step Protocol:

- **Reaction Mixture Preparation:**

- In a vial, dissolve the ligand **trans-3-(3-Pyridyl)acrylic acid** (0.060 mmol) in 10 mL of deionized water. Gentle heating or sonication may be required to aid dissolution.
- In separate vials, prepare aqueous solutions of $\text{Nd}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (0.020 mmol) and $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ (0.030 mmol), each in 2 mL of deionized water.

- **Combination and Loading:**

- Combine the metal solutions with the ligand solution in the Teflon liner of the autoclave. Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

- **Hydrothermal Reaction:**

- Seal the autoclave securely and place it in an oven.
- Heat the reaction mixture to **160°C** and maintain this temperature for **72 hours** (3 days).
- After the reaction time, turn off the oven and allow it to cool to room temperature naturally (~**24 hours**). *Caution: Do not force-cool the autoclave.*

- **Product Isolation:**

- Carefully open the autoclave. Crystalline product(s) will be observed at the bottom of the Teflon liner.
- Collect the crystals by vacuum filtration.
- Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials or soluble byproducts.
- Air-dry the crystals in a desiccator.

Notes:

- The philosophy behind using a mixture of Nd^{3+} (hard acid) and Cu^{2+} (softer acid) is to exploit the ligand's bifunctional nature, leading to a stable 3D heterometallic structure [2].
- The homometallic frameworks (Materials 2 and 3 from Table 2) can be synthesized as "end members" by following similar hydrothermal procedures but using only a single type of metal ion (Nd^{3+} or Cu^{2+} , respectively) during the reaction [2] [3].

I hope these detailed Application Notes and Protocols provide a robust foundation for your research. Should you require further clarification or seek information on specific characterization techniques, please do not hesitate to ask.

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